Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate
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Description
Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate, also known as this compound, is a useful research compound. Its molecular formula is C15H20O3 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Microbial Enantioselective Reduction
Different microorganisms have been used for the enantioselective reduction of Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate, resulting in the production of its enantiomers. Notably, Saccharomyces cerevisiae and Dekera sp. have been used to achieve over 92% enantiomeric excess (ee) of (S)-(+)-2-hydroxy-4-phenylbutanoate. Kluyveromyces marxianus has also been used to produce the opposite isomer with 32% ee (R) (Lacerda et al., 2006).
Asymmetric Bioreduction
The asymmetric bioreduction of Ethyl 3-halo-2-oxo-4-phenylbutanoate was optimized using Saccharomyces cerevisiae immobilized in calcium alginate beads with double gel layers. This process achieved high chemical yield (90%), diastereomeric excess (70%), and enantiomeric excess (96−99%) (Milagre et al., 2006).
Baker’s Yeast-mediated Reduction
Baker’s yeast-mediated reduction of Ethyl 2-(4-chlorophenoxy)-3-oxo-4-phenylbutanoate and other similar compounds has been studied, achieving up to 92% diastereomeric excess (de) and enantiomeric excesses greater than 99%. The absolute configuration of nearly enantiomerically pure compounds was established through specific analytical techniques (Perrone et al., 2004).
Scalable Biocatalytic Synthesis
Scalable biocatalytic synthesis of Ethyl (R)-2-hydroxy-4-phenylbutanoate, an important chiral intermediate for the synthesis of angiotensin-converting enzyme (ACE) inhibitors, was achieved using a recombinant E. coli strain. The process involved asymmetric reduction and achieved high stereoselectivity (>98.5% ee) and an exceptional catalyst yield (Ni et al., 2013).
Asymmetric Synthesis Using Catalytic Antibodies
Catalytic antibodies were used for the asymmetric synthesis of Ethyl (R)-2-hydroxy-4-phenylbutanoate by reducing Ethyl 2-oxo-4-phenylbutyrate. The biotransformation process was optimized, achieving 100% conversion and an enantiometric excess of less than 99.9% under specific conditions (Zhimin & Gensheng, 2012).
Properties
IUPAC Name |
ethyl 3-oxo-4-phenyl-2-propan-2-ylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-4-18-15(17)14(11(2)3)13(16)10-12-8-6-5-7-9-12/h5-9,11,14H,4,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMIDTBEENEUNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)C(=O)CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176519-53-2 |
Source
|
Record name | ethyl 3-oxo-4-phenyl-2-(propan-2-yl)butanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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